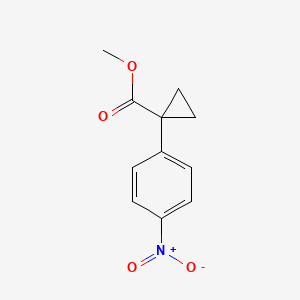
Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester
Overview
Description
“Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester” is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of cyclopropanecarboxylic acid, where the carboxylic acid group is esterified with a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester” consists of a cyclopropane ring attached to a carboxylic acid ester group, which is further attached to a 4-nitrophenyl group . The molecular weight of the compound is 207.1828 .Scientific Research Applications
1. Structural Analysis and Conformation
The structure and conformation of closely related compounds to Cyclopropanecarboxylic Acid, 1-(4-Nitrophenyl)-, Methyl Ester have been a subject of research. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has been determined using X-ray methods, revealing insights into the spatial arrangement of the molecule and its chemical behavior (Korp, Bernal, & Fuchs, 1983).
2. Insecticidal Activity
Research has been conducted on the insecticidal properties of compounds similar to Cyclopropanecarboxylic Acid, 1-(4-Nitrophenyl)-, Methyl Ester. Esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, which share a structural resemblance, have shown significant insecticidal activity (Burt et al., 1974).
3. Amino Acid Synthesis
The compound has been involved in research focusing on amino acid synthesis. A study demonstrated the nucleophilic ring opening of Aryl 1-Nitro-1-cyclopropanecarboxylate, leading to new principles in amino acid synthesis (Vettiger & Seebach, 1990).
4. Synthesis of Spiro Compounds
The synthesis of spiro compounds involving Cyclopropanecarboxylic Acid, 1-(4-Nitrophenyl)-, Methyl Ester analogues has been researched. These syntheses involve diastereoselective cyclopropanation reactions and provide a pathway to novel chemical structures (Yong et al., 2007).
5. Ring-Opening Reactions
Research has also focused on the ring-opening reactions of esters of 2-arylcyclopropanecarboxylic acids. These reactions have been utilized to create aryl-substituted isoxazoles and dihydroisoxazoles, demonstrating the compound's versatility in organic synthesis (Kadzhaeva et al., 2009).
properties
IUPAC Name |
methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBRUNXCRWCZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
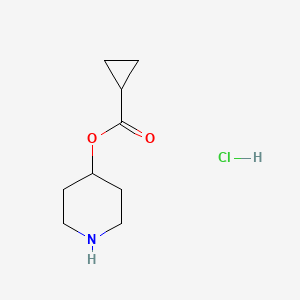
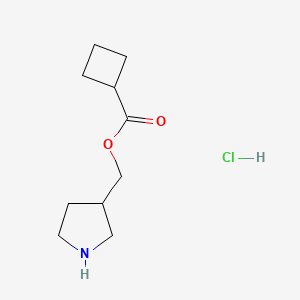
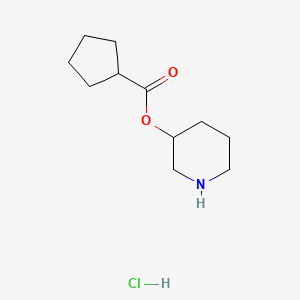
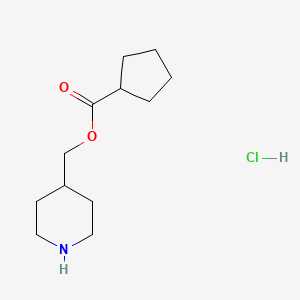
![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
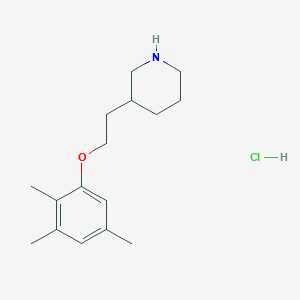
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)